Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
Description
Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a unique combination of functional groups. The piperazine core is substituted at the 1-position with a methyl carboxylate group and at the 4-position with an ethyl chain bearing an acetamido linkage to a 4-(isopropylthio)phenyl moiety. The hydrochloride salt enhances its solubility and stability, typical of many pharmacologically active piperazine derivatives.
Properties
IUPAC Name |
methyl 4-[2-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.ClH/c1-15(2)26-17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)25-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONQGPGJYDQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Phenylacetamido Intermediate:
Piperazine Derivative Formation:
Hydrochloride Salt Formation:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the isopropylthio group yields sulfoxides or sulfones.
- Reduction of the amide group yields the corresponding amine.
- Substitution reactions on the phenyl ring yield various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May exhibit biological activity due to the presence of the piperazine ring, which is common in many drugs.
Industry:
- Potential use in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The exact mechanism of action of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride depends on its specific application. Generally, compounds with piperazine rings can interact with various biological targets, including:
Receptors: Binding to neurotransmitter receptors.
Enzymes: Inhibition or activation of specific enzymes.
Ion Channels: Modulation of ion channel activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Piperazine Core : Common in all analogs, enabling hydrogen bonding and ionic interactions.
- Substituents: Target Compound: Methyl carboxylate (1-position), ethyl-acetamido-4-(isopropylthio)phenyl (4-position). Cetirizine Derivatives (e.g., 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol): Bulky diphenylmethyl or chlorophenyl groups at the 4-position, linked via ethanol or acetic acid chains . N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide: Methylpiperazine with a 4-chlorophenyl carboxamide group, emphasizing aromatic interactions . Piperazine, 1-[2-[(2-chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]-: Chlorophenyl and methylphenyl substituents, linked via ether and methyl groups .
Unique Aspects of the Target Compound:
- The ethyl-acetamido chain offers flexibility and hydrogen-bonding capacity, distinct from rigid ethanol or acetic acid chains in cetirizine derivatives.
Pharmacological and Physicochemical Properties
Notes:
- The target’s methyl carboxylate group may enhance bioavailability compared to cetirizine’s carboxylic acid, which requires ester prodrug formulations .
- The isopropylthio group could reduce oxidative metabolism compared to chlorophenyl analogs, as thioethers are less prone to CYP450-mediated degradation .
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